molecular formula C14H20N2O3S B2960236 Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235106-90-7

Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2960236
CAS No.: 1235106-90-7
M. Wt: 296.39
InChI Key: CXAUIMAMKYNSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 . This compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.

Biology: In biological research, Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may be useful in designing drugs that target specific biological pathways.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-(thiophene-2-carboxamido)methyl)piperidine-1-carboxylate

  • Methyl 4-(benzothiophene-2-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness: Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the methyl group on the thiophene ring, which can influence its reactivity and binding properties compared to similar compounds without this substitution.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-7-12(20-9-10)13(17)15-8-11-3-5-16(6-4-11)14(18)19-2/h7,9,11H,3-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAUIMAMKYNSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.